2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine 2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13687296
InChI: InChI=1S/C20H26BNO4/c1-19(2)20(3,4)26-21(25-19)15-8-11-18(17(22)12-15)24-13-14-6-9-16(23-5)10-7-14/h6-12H,13,22H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)N
Molecular Formula: C20H26BNO4
Molecular Weight: 355.2 g/mol

2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine

CAS No.:

Cat. No.: VC13687296

Molecular Formula: C20H26BNO4

Molecular Weight: 355.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine -

Specification

Molecular Formula C20H26BNO4
Molecular Weight 355.2 g/mol
IUPAC Name 2-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Standard InChI InChI=1S/C20H26BNO4/c1-19(2)20(3,4)26-21(25-19)15-8-11-18(17(22)12-15)24-13-14-6-9-16(23-5)10-7-14/h6-12H,13,22H2,1-5H3
Standard InChI Key JEJNNQFJPACMSY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound 2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1, dioxaborolan-2-yl)-phenylamine (IUPAC name: 2-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) is identified by the molecular formula C₂₀H₂₆BNO₄ and a molecular weight of 355.2 g/mol. Its structure features:

  • A phenylamine core substituted at the 2-position with a 4-methoxy-benzyloxy group.

  • A pinacol boronic ester moiety at the 5-position, characterized by a 1,3,2-dioxaborolane ring with four methyl groups.

The canonical SMILES notation, B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)N, underscores the spatial arrangement of functional groups, which influence reactivity and solubility.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenylamine likely involves multi-step protocols common to boronic ester derivatives:

  • Introduction of the benzyloxy group: Protection of the phenylamine’s hydroxyl group via alkylation with 4-methoxybenzyl chloride under basic conditions .

  • Boronic ester formation: Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst, enabling boron substitution at the 5-position .

Comparative analysis with structurally similar compounds, such as 4-Benzyloxyphenylboronic acid pinacol ester (PubChem CID: 5057427), reveals that the methoxy group’s electron-donating effects enhance the stability of intermediate aryl halides during cross-coupling reactions .

Reactivity and Functionalization

The pinacol boronic ester group serves as a versatile handle for Suzuki-Miyaura cross-coupling, a reaction pivotal in constructing biaryl structures prevalent in pharmaceuticals. For example, coupling with aryl halides could yield complex molecules targeting kinase inhibition, as observed in diphenylether derivatives like KY-065 . The methoxy-benzyloxy substituent may further modulate electronic effects, directing regioselectivity in subsequent reactions.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

As a pharmaceutical intermediate, this compound enables the synthesis of molecules with enhanced bioactivity. For instance, diphenylamine analogs have demonstrated osteoblastogenic effects by inhibiting CDK8, a kinase implicated in osteoporosis . While direct evidence for the compound’s therapeutic use is limited, its structural similarity to KY-273—a CDK8 inhibitor—suggests potential utility in bone-targeted drug development .

Biological Activity and Mechanistic Insights

Although specific studies on this compound are scarce, related boronic esters exhibit:

  • Proteasome inhibition: Boron-containing compounds often target enzymatic active sites, as seen in bortezomib, a proteasome inhibitor used in myeloma therapy.

  • Antibacterial properties: Boronic acids disrupt quorum sensing in pathogens like Pseudomonas aeruginosa.

The presence of both amine and boronic ester functionalities in this compound could enable dual mechanisms of action, warranting further investigation.

Comparative Analysis with Structural Analogs

Pinacol Boronic Esters

Compared to 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PubChem CID: 5057427) , the methoxy substitution in the target compound introduces:

  • Enhanced solubility: The methoxy group’s polarity improves aqueous solubility relative to non-polar benzyl analogs.

  • Steric effects: Bulkier substituents may hinder cross-coupling efficiency, necessitating optimized reaction conditions.

PropertyTarget Compound4-Benzyloxyphenylboronic Acid Pinacol Ester
Molecular FormulaC₂₀H₂₆BNO₄C₁₉H₂₃BO₃
Molecular Weight (g/mol)355.2310.2
Key Functional GroupsMethoxy-benzyloxy, phenylamineBenzyloxy

Diphenylamine Derivatives

Diphenylamine-based compounds, such as those reported by JSTAGE , highlight the pharmacological relevance of this scaffold. For example, 13h (EC₅₀ = 12.3 nM for osteoblast differentiation) shares a boronic ester moiety, suggesting that the target compound could similarly enhance bone formation .

Data Tables

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name2-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Molecular FormulaC₂₀H₂₆BNO₄
Molecular Weight355.2 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)N
InChIKeyJEJNNQFJPACMSY-UHFFFAOYSA-N

Table 2: Comparative Analysis of Boronic Esters

CompoundMolecular Weight (g/mol)Key Application
Target Compound355.2Pharmaceutical research
4-Benzyloxyphenylboronic Acid Pinacol Ester310.2Organic synthesis

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